

3-Acetamidophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetamidophenylboronic acid

Cat. No.: B1265862

[Get Quote](#)

CAS Number: 78887-39-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry, organic synthesis, and the development of chemical sensors. Its unique structural features, combining a phenylboronic acid moiety with an acetamido group, make it a valuable building block for the synthesis of complex organic molecules, including potent enzyme inhibitors and bioconjugates. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **3-acetamidophenylboronic acid**, supported by detailed experimental protocols and data.

Chemical and Physical Properties

3-Acetamidophenylboronic acid, also known as (3-acetamidophenyl)boronic acid, is a stable, crystalline solid.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	78887-39-5	[2]
Molecular Formula	C ₈ H ₁₀ BNO ₃	[2]
Molecular Weight	178.98 g/mol	[2]
Appearance	Light orange to yellow to green crystalline powder	[2]
Melting Point	135-140 °C	[3]
Synonyms	3-Acetamidobenzeneboronic acid	[3]
Purity	≥95%	[3]
Storage	Store at room temperature	[2]

Synthesis

A common synthetic route to **3-acetamidophenylboronic acid** involves a multi-step process starting from 3-nitrobromobenzene. The key steps include a palladium-catalyzed coupling reaction with a diboron reagent, followed by reduction of the nitro group and subsequent acetylation.

Experimental Protocol: Synthesis of 3-Acetamidophenylboronic Acid

Step 1: Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester

- To a reaction flask, add 3-nitrobromobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
- Add a palladium catalyst, such as PdCl₂(dppf) (0.03 equivalents), and a suitable solvent like dioxane.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove solid byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude 3-nitrophenylboronic acid pinacol ester, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

- Dissolve the 3-nitrophenylboronic acid pinacol ester in a suitable solvent, such as ethanol or ethyl acetate.
- Add a reducing agent, for example, palladium on carbon (Pd/C) (10 mol%).
- Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate to yield 3-aminophenylboronic acid pinacol ester.

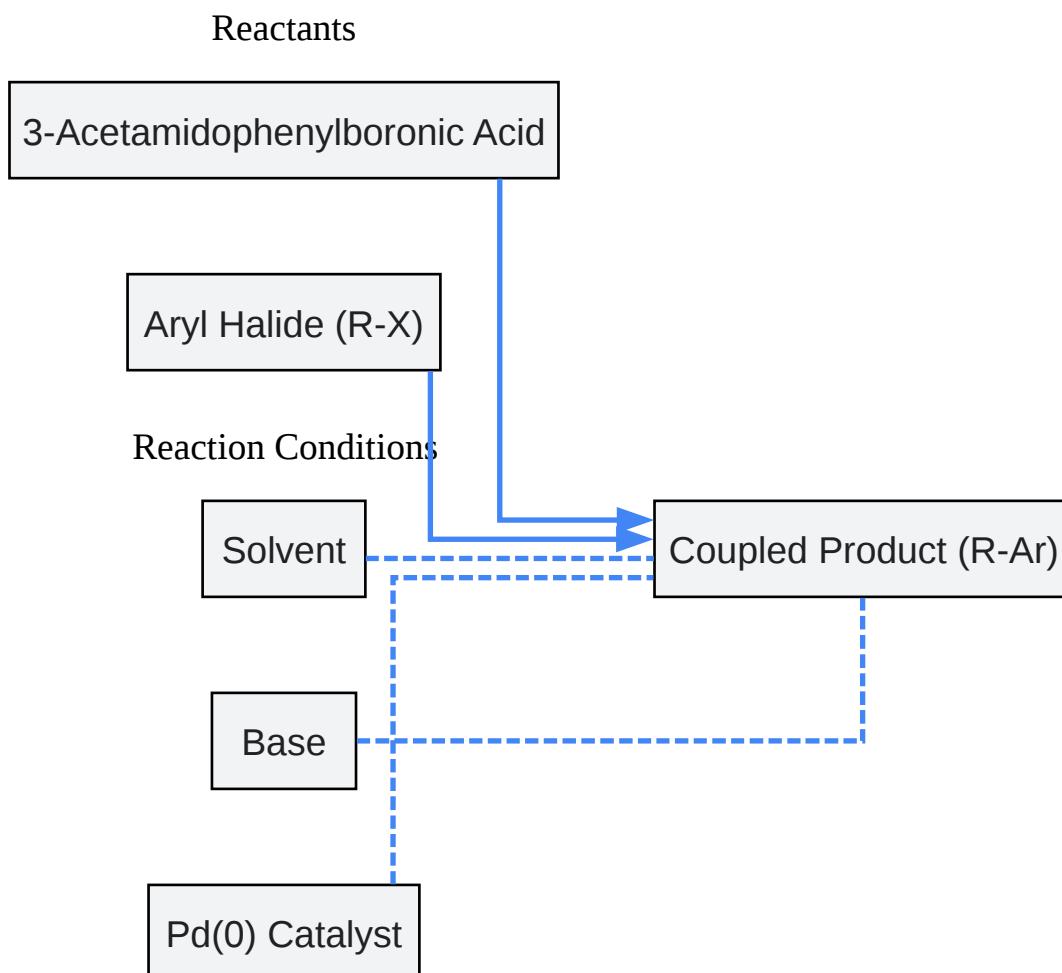
Step 3: Acetylation of the Amino Group

- Dissolve the 3-aminophenylboronic acid pinacol ester in a suitable solvent like dichloromethane or tetrahydrofuran.
- Add a base, such as triethylamine or pyridine (1.2 equivalents).
- Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir for a few hours.
- Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3-acetamidophenylboronic acid** pinacol ester.

Step 4: Hydrolysis of the Pinacol Ester

- Dissolve the **3-acetamidophenylboronic acid** pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and an aqueous acid solution (e.g., 1M HCl).
- Stir the mixture vigorously at room temperature for several hours.
- The product, **3-acetamidophenylboronic acid**, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water and a minimal amount of cold organic solvent.
- Dry the product under vacuum to obtain pure **3-acetamidophenylboronic acid**.


Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

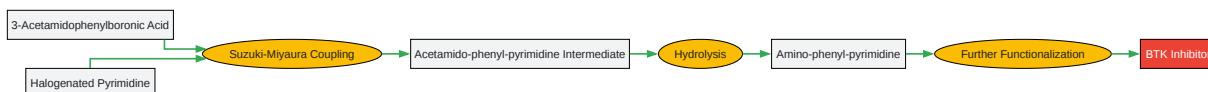
3-Acetamidophenylboronic acid is a widely used coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[4][5][6]} This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.^{[4][6]}

- In a reaction vessel, combine the aryl halide (1 equivalent), **3-acetamidophenylboronic acid** (1.2-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$ (0.01-0.05 equivalents), and a base (e.g., Na_2CO_3 , K_2CO_3 , or Cs_2CO_3) (2-3 equivalents).
- Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

- Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.


Applications in Drug Discovery and Development

3-Acetamidophenylboronic acid serves as a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors.[7][8][9]

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

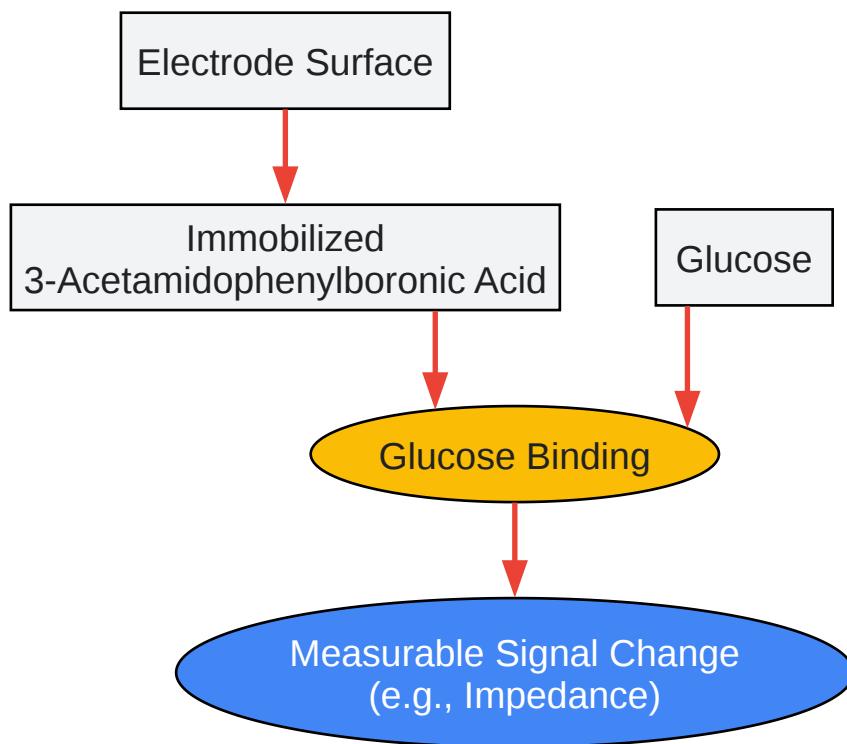
Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9] Several BTK inhibitors feature a phenyl-pyrimidine scaffold, which can be synthesized using **3-acetamidophenylboronic acid** via a Suzuki-Miyaura coupling reaction.

- Follow the general Suzuki-Miyaura protocol described in section 4.1, using a suitable halogenated pyrimidine derivative as the aryl halide.
- After purification, the resulting acetamido-substituted phenyl-pyrimidine can be further modified. For example, the acetamido group can be hydrolyzed under acidic or basic conditions to yield a primary amine, which can then be functionalized to introduce other desired moieties for optimizing the inhibitor's potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for a BTK inhibitor using **3-acetamidophenylboronic acid**.

Role in Chemical Sensing


The boronic acid moiety of **3-acetamidophenylboronic acid** can reversibly bind to diols, such as those found in saccharides.[7][10] This property has been exploited in the development of

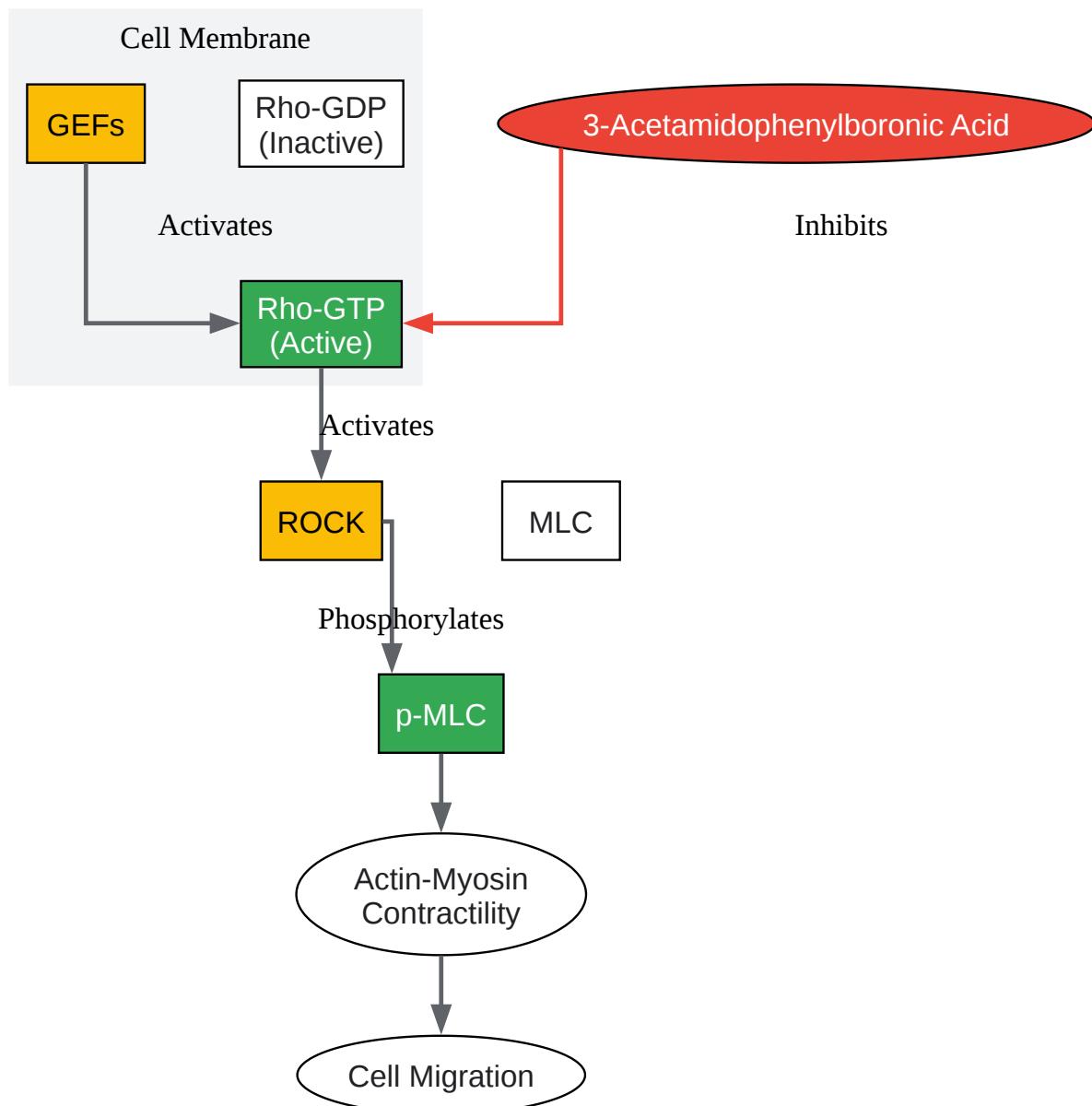
chemical sensors for glucose and other sugars.

Glucose Sensing

Sensors based on **3-acetamidophenylboronic acid** derivatives can be fabricated by immobilizing the boronic acid onto a transducer surface, such as an electrode or a polymer matrix.^{[7][11]} The binding of glucose to the boronic acid results in a measurable signal change, such as a change in fluorescence, impedance, or color.

- Electrode Functionalization:
 - Start with a clean electrode surface (e.g., screen-printed carbon electrode).
 - Functionalize the surface with 3-aminophenylboronic acid (a precursor to **3-acetamidophenylboronic acid**) via electrochemical or chemical methods.^[7] For instance, in-situ diazotization of 3-aminophenylboronic acid can be used to covalently attach it to the carbon surface.
 - Subsequently, the amino group can be acetylated in a similar manner as described in the synthesis protocol (Step 3).
- Glucose Detection:
 - Immerse the functionalized electrode in a sample solution containing glucose.
 - The binding of glucose to the immobilized boronic acid will alter the electrochemical properties of the electrode surface.
 - This change can be measured using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV). The change in charge transfer resistance (R_{ct}) in EIS is often proportional to the glucose concentration.^[7]

[Click to download full resolution via product page](#)


Caption: Principle of a glucose sensor based on **3-acetamidophenylboronic acid**.

Biological Activity and Signaling Pathways

Phenylboronic acids have been shown to exhibit biological activity, including the inhibition of cancer cell migration.^[3] This effect is attributed to the inhibition of the Rho GTPase signaling pathway. While much of the research has focused on the parent phenylboronic acid, the principles are likely applicable to its derivatives, including **3-acetamidophenylboronic acid**.

Inhibition of the Rho GTPase Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell motility and invasion. Phenylboronic acids have been shown to inhibit the activity of these GTPases.^[12] This inhibition leads to downstream effects on effector proteins like Rho-associated kinase (ROCK), which in turn reduces the phosphorylation of myosin light chain (MLC), ultimately leading to a decrease in actin-myosin contractility and cell migration.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Rho GTPase signaling pathway by **3-acetamidophenylboronic acid**.

Conclusion

3-Acetamidophenylboronic acid is a valuable and versatile reagent for researchers in chemistry, biology, and materials science. Its utility in Suzuki-Miyaura coupling, as a scaffold for

drug discovery, and in the development of chemical sensors highlights its importance in modern scientific research. The experimental protocols and data presented in this guide provide a solid foundation for its application in various research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 3. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bcc.bas.bg [bcc.bas.bg]
- To cite this document: BenchChem. [3-Acetamidophenylboronic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265862#3-acetamidophenylboronic-acid-cas-number-78887-39-5\]](https://www.benchchem.com/product/b1265862#3-acetamidophenylboronic-acid-cas-number-78887-39-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com